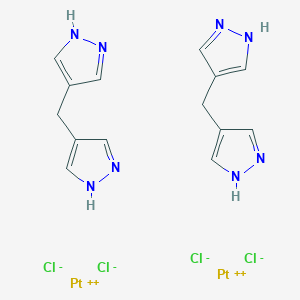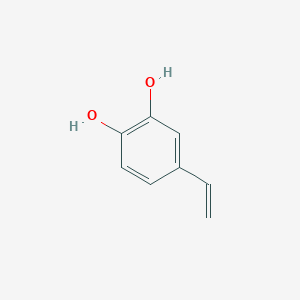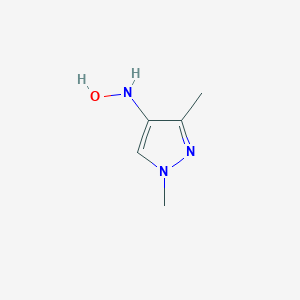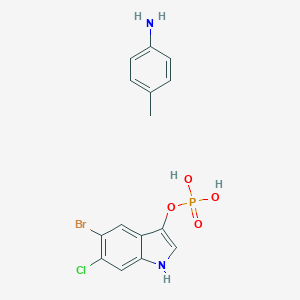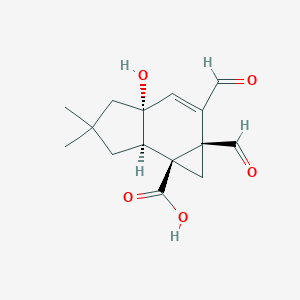
9beta-Hydroxymarasmic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9beta-Hydroxymarasmic acid is a naturally occurring compound found in certain species of marine sponges. It has recently gained attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 9beta-Hydroxymarasmic acid is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been suggested that it works by protecting neurons from damage and promoting neuronal survival.
Effets Biochimiques Et Physiologiques
9beta-Hydroxymarasmic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been shown to protect neurons from damage and promote neuronal survival. Furthermore, it has been shown to have antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9beta-Hydroxymarasmic acid in lab experiments is its high purity and quantity. The synthesis method has been optimized to yield high purity and quantity of the compound, making it easier to use in lab experiments. However, one of the limitations of using 9beta-Hydroxymarasmic acid in lab experiments is its high cost. The synthesis method is complex and time-consuming, making the compound expensive to produce.
Orientations Futures
For the use of 9beta-Hydroxymarasmic acid include the development of new drugs for the treatment of various diseases and the exploration of its potential use as an antioxidant.
Méthodes De Synthèse
9beta-Hydroxymarasmic acid can be synthesized through a multi-step process starting with the isolation of the precursor compound, marasmic acid, from marine sponges. The precursor compound is then subjected to chemical reactions such as oxidation and reduction to produce 9beta-Hydroxymarasmic acid. The synthesis method has been optimized to yield high purity and quantity of the compound.
Applications De Recherche Scientifique
9beta-Hydroxymarasmic acid has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. It has also been found to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Furthermore, it has been shown to have neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
134439-71-7 |
|---|---|
Nom du produit |
9beta-Hydroxymarasmic acid |
Formule moléculaire |
C15H18O5 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(1aR,3aR,6aR,6bS)-1a,2-diformyl-3a-hydroxy-5,5-dimethyl-1,4,6,6a-tetrahydrocyclopropa[e]indene-6b-carboxylic acid |
InChI |
InChI=1S/C15H18O5/c1-12(2)4-10-14(20,6-12)3-9(5-16)13(8-17)7-15(10,13)11(18)19/h3,5,8,10,20H,4,6-7H2,1-2H3,(H,18,19)/t10-,13+,14-,15+/m0/s1 |
Clé InChI |
FDKJHHCJPJTFOH-OADPDTJPSA-N |
SMILES isomérique |
CC1(C[C@@H]2[C@]3(C[C@]3(C(=C[C@@]2(C1)O)C=O)C=O)C(=O)O)C |
SMILES |
CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |
SMILES canonique |
CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




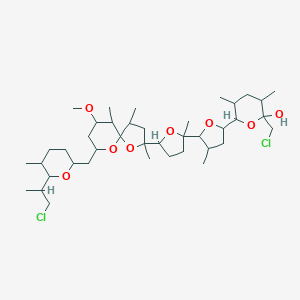
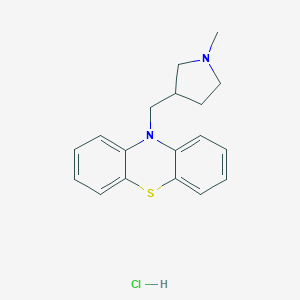
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
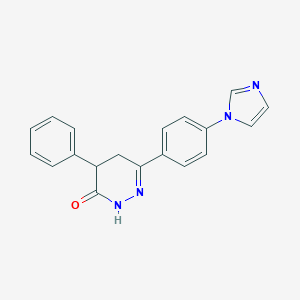
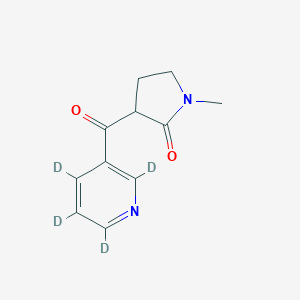
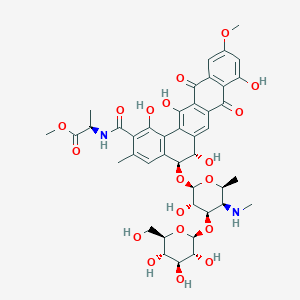

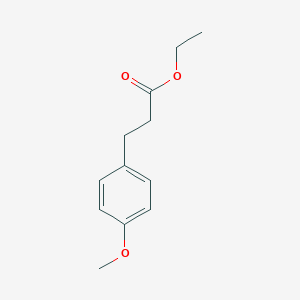
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
